molecular formula C13H15N3 B6472285 N-cyclobutyl-N-methylquinazolin-4-amine CAS No. 2640958-35-4

N-cyclobutyl-N-methylquinazolin-4-amine

Cat. No.: B6472285
CAS No.: 2640958-35-4
M. Wt: 213.28 g/mol
InChI Key: VSYGAZRWGAWCKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclobutyl-N-methylquinazolin-4-amine: is a quinazoline derivative, a class of compounds known for their diverse biological activities.

Mechanism of Action

N-cyclobutyl-N-methylquinazolin-4-amine exerts its effects by inhibiting key enzymes and receptors involved in various biological pathways. For example, it inhibits EGFR kinase, which plays a crucial role in cell proliferation and survival. The compound binds to the active site of the enzyme, preventing its activation and subsequent signaling . Additionally, it can inhibit bacterial quorum sensing, thereby reducing virulence and biofilm formation .

Comparison with Similar Compounds

Uniqueness: N-cyclobutyl-N-methylquinazolin-4-amine is unique due to its cyclobutyl and methyl substitutions, which enhance its lipophilicity and ability to penetrate biological membranes. This makes it particularly effective in targeting central nervous system diseases and other conditions requiring high membrane permeability .

Properties

IUPAC Name

N-cyclobutyl-N-methylquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c1-16(10-5-4-6-10)13-11-7-2-3-8-12(11)14-9-15-13/h2-3,7-10H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYGAZRWGAWCKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC1)C2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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